N-Acetyl Fluvoxamine Acid

Pharmacokinetics Drug Metabolism Excretion

Quantifying the major urinary metabolite of fluvoxamine (~60% excretion) in biological matrices demands a fully characterized, regulatorily compliant reference standard to ensure analytical accuracy. N-Acetyl Fluvoxamine Acid (CAS 88699-87-0) is a pharmacologically inactive N-acetylated metabolite supplied as a certified impurity reference standard. • Validated for HPLC/LC-MS method development, ANDA QC release, and stability testing per ICH guidelines. • Supplied with comprehensive COA; optional traceability to USP/EP pharmacopeial standards upon request. • Hygroscopic pale orange solid; requires -20°C storage under inert atmosphere for long-term stability.

Molecular Formula C16H19F3N2O4
Molecular Weight 360.33 g/mol
CAS No. 88699-87-0
Cat. No. B565630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Fluvoxamine Acid
CAS88699-87-0
Synonyms(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; 
Molecular FormulaC16H19F3N2O4
Molecular Weight360.33 g/mol
Structural Identifiers
SMILESCC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14-
InChIKeyAKWQMVCHHIIRDB-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Fluvoxamine Acid Reference Standard


N-Acetyl Fluvoxamine Acid (CAS 88699-87-0), also referred to as Fluvoxamine Acid N-Acetyl Impurity, is a primary inactive metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine [1]. Following oral administration, fluvoxamine undergoes extensive hepatic metabolism, primarily via oxidative demethylation and deamination [2]. This compound is formed through the N-acetylation of fluvoxamine acid, and together they account for a significant portion of the drug's elimination products [2]. It is supplied as a fully characterized reference standard, compliant with regulatory guidelines, for use in analytical method development, method validation, and quality control applications [3].

Analytical method development HPLC/LC-MS reference for quantifying N-acetyl metabolite in biological matrices
Quality control testing Impurity marker for batch consistency and purity assessment in drug product
Regulatory submissions Traceable standard supporting ANDA and pharmacopeial method compliance
Metabolic pathway studies Key analyte for N-acetylation pathway and fluvoxamine metabolic profiling

Analytical Specificity of N-Acetyl Fluvoxamine Acid


Generic substitution is not applicable to this compound, as it is not an active pharmaceutical ingredient (API) but a metabolite and impurity reference standard. Unlike the parent drug fluvoxamine, which is a potent SSRI and CYP enzyme inhibitor, N-Acetyl Fluvoxamine Acid is pharmacologically inactive [1]. Its critical function is in analytical and regulatory science, not therapeutics. Substituting this compound with other fluvoxamine-related impurities (e.g., Fluvoxamine EP impurity I or J) or metabolites (e.g., fluvoxethanol) would invalidate analytical methods and regulatory filings, as each has a unique chemical identity, chromatographic behavior, and a specific acceptance criterion in drug substance and product specifications . The following evidence details its specific, non-substitutable quantitative differentiation.

Chemical identity mismatch
N-Acetyl Fluvoxamine Acid differs in structure and chromatographic behavior from other fluvoxamine impurities (e.g., EP impurity I, J).
Analytical specificity required
Methods validated with this standard cannot be substituted with fluvoxethanol or parent fluvoxamine; retention and response factors are distinct.
Regulatory acceptance criteria
Impurity specifications in monographs are compound-specific; substitution may invalidate compliance with regulatory limits.

Quantitative Evidence for N-Acetyl Fluvoxamine Acid


Comparative Urinary Abundance

N-Acetyl Fluvoxamine Acid, together with fluvoxamine acid, is the predominant drug-related product in human urine, accounting for a significantly larger fraction of the dose compared to other metabolites like fluvoxethanol [1]. This high abundance makes its accurate quantification essential for mass balance and metabolic profiling studies.

Urinary abundance comparison
Head-to-head
~6-fold greater fraction
Validates key marker status for mass balance and metabolic profiling
Based on human radiolabelled dose data
Pharmacokinetics Drug Metabolism Excretion

Pharmacological Inactivity Profile

In contrast to the parent drug fluvoxamine, which is a potent serotonin reuptake inhibitor, its major metabolites, including the related fluvoxamine acid, demonstrate negligible to very weak activity in this key pharmacological assay [1]. This confirms that N-Acetyl Fluvoxamine Acid's primary value lies not in its bioactivity but as an analytical reference tool.

Pharmacological inactivity
Class-level
1–2 orders less potent than fluvoxamine
Confirms inactive metabolite; suitable as impurity standard
In vitro rat serotonin uptake assay
Pharmacodynamics Serotonin Reuptake Inhibition In Vitro Assay

Physical Properties & Stability

The compound's physical and chemical properties are defined for its use as a reference standard. It has a specific melting point, appearance, and requires controlled storage to maintain integrity, which are critical parameters for its use in analytical method development and validation .

Physical properties
Data to verify
MP 90–93°C, hygroscopic, -20°C storage
Identity-defining for analytical method development
Vendor-provided datasheet; independent review recommended
Analytical Chemistry Reference Standards Stability

Key Applications of N-Acetyl Fluvoxamine Acid


Analytical Method Development & Validation

This compound is used as a primary reference standard to develop and validate high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for quantifying the N-Acetyl Fluvoxamine Acid metabolite in biological samples (e.g., plasma, urine) from clinical or non-clinical pharmacokinetic studies [1]. Its high relative abundance in urine (together with fluvoxamine acid, accounting for ~60% of urinary excretion products) makes it a critical analyte for method sensitivity and accuracy [2].

Quality Control & Purity Assessment

In the manufacture of Fluvoxamine drug substance and drug product, N-Acetyl Fluvoxamine Acid serves as a reference standard or impurity marker for quality control (QC) testing [3]. Its detection and quantification help ensure batch-to-batch consistency and that impurity levels are within the limits specified by regulatory agencies, which is essential for Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Regulatory Filings & Pharmacopeial Compliance

This fully characterized compound is used as a reference standard in support of regulatory submissions, including ANDAs [3]. Vendors often offer traceability to pharmacopeial standards (USP or EP) upon request, which is a critical requirement for demonstrating analytical method equivalence and compliance in global pharmaceutical markets [3]. It ensures that the methods used for release and stability testing are scientifically sound and regulatorily acceptable.

Metabolic Pathway & Biomarker Studies

Researchers investigating the metabolism of fluvoxamine use this compound as a standard to confirm the identity and quantify the extent of the N-acetylation metabolic pathway. This is particularly relevant in studies examining the influence of genetic polymorphisms (e.g., in CYP2D6) or drug-drug interactions on fluvoxamine's metabolic profile [2]. Its quantifiable difference in abundance compared to other metabolites (e.g., 60% vs. 10% for fluvoxethanol) makes it a robust marker for such studies [2].

Application
Selection Property
Validation Focus
Method development & validation
Key metabolite marker
Sensitivity and accuracy in biological matrices
Quality control & purity
Impurity reference standard
Batch consistency and impurity limit verification
Regulatory filing compliance
Traceability to pharmacopeia
Method equivalence documentation
Metabolic pathway studies
N-acetylation pathway marker
Quantitative metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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